2-(4H-1,2,4-triazol-4-yl)phenol
Overview
Description
2-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound that features a triazole ring fused to a phenol group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both the triazole and phenol moieties endows the compound with unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that triazole compounds often interact with various biological targets due to their versatile nature .
Mode of Action
It’s known that the reaction of similar triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Coordination polymers based on similar triazole compounds have been synthesized, indicating potential interactions with metal ions and involvement in various biochemical processes .
Pharmacokinetics
Its physical properties such as melting point (214-216ºc), boiling point (3494ºC at 760 mmHg), and molecular weight (16116100) can provide some insights into its potential bioavailability .
Result of Action
Coordination polymers based on similar triazole compounds have shown high sensitivity in the recognition of antibiotics and pesticides, and demonstrated anti-tumor activity against tested glioma cells .
Action Environment
Similar triazole compounds have shown enhanced chemiluminescence intensity with the effect of prolonging and stabilizing light emission, indicating potential environmental influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenol with formamide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The hydroxyl group of the phenol can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 2-(2-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
Uniqueness
2-(4H-1,2,4-triazol-4-yl)phenol is unique due to its combination of a triazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-5-9-10-6-11/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIZLVRFRBKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649926 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889129-51-5 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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